molecular formula C9H6Br2O B13703460 5,7-Dibromo-3-methylbenzofuran

5,7-Dibromo-3-methylbenzofuran

Cat. No.: B13703460
M. Wt: 289.95 g/mol
InChI Key: HIEPWWNIZCXQSG-UHFFFAOYSA-N
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Description

5,7-Dibromo-3-methylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-3-methylbenzofuran typically involves the bromination of 3-methylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 5 and 7 positions of the benzofuran ring. The reaction is usually carried out in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-3-methylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dibromo-3-methylbenzofuran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-3-methylbenzofuran involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dibromo-3,3-dimethylindolin-2-one
  • 5,7-Dibromo-2-methylbenzofuran
  • 5,7-Dichloro-3-methylbenzofuran

Uniqueness

5,7-Dibromo-3-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 5 and 7 positions enhances its reactivity and potential for further functionalization compared to other similar compounds .

Properties

Molecular Formula

C9H6Br2O

Molecular Weight

289.95 g/mol

IUPAC Name

5,7-dibromo-3-methyl-1-benzofuran

InChI

InChI=1S/C9H6Br2O/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3

InChI Key

HIEPWWNIZCXQSG-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=C(C=C2Br)Br

Origin of Product

United States

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